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molecular formula C7H6N2O2 B039495 (E)-3-(Pyrimidin-5-YL)acrylic acid CAS No. 123530-65-4

(E)-3-(Pyrimidin-5-YL)acrylic acid

Cat. No. B039495
M. Wt: 150.13 g/mol
InChI Key: XZAOEYWVIVLYAL-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06417192B1

Procedure details

A mixture of 5-bromopyrimidine (100 g), acrylic acid (48 g), triphenylphosphine (2.5 g) and palladium II acetate (0.1 g) was refluxed in tri-n-butylamine (260 ml) with overhead stirring for 4.5 h at 145-160° C. The mixture was cooled and a 10% solution of potassium carbonate (2 L) added followed by dichloromethane (500 mL). The organic layer was separated and the aqueous phase extracted with diethyl ether (3×300 ml). The aqueous layer was brought to pH 3 with concentrated hydrochloric acid (ice-cooling) and the solid so formed was filtered and dried in vacuo to give 3-(5-pyrimidyl)acrylic acid (35 g). 1H-NMR (d6-DMSO) δ 6.82(1H, d), 7.60(1H, d) and 9.15(3H, 2xs)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
260 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[C:8]([OH:12])(=[O:11])[CH:9]=[CH2:10].C(=O)([O-])[O-].[K+].[K+].ClCCl>C(N(CCCC)CCCC)CCC.CC(O)=O.CC(O)=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:4]1[CH:3]=[C:2]([CH:10]=[CH:9][C:8]([OH:12])=[O:11])[CH:7]=[N:6][CH:5]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
48 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]
Name
Quantity
2.5 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 L
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
260 mL
Type
solvent
Smiles
C(CCC)N(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
152.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirring for 4.5 h at 145-160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with diethyl ether (3×300 ml)
CUSTOM
Type
CUSTOM
Details
the solid so formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06417192B1

Procedure details

A mixture of 5-bromopyrimidine (100 g), acrylic acid (48 g), triphenylphosphine (2.5 g) and palladium II acetate (0.1 g) was refluxed in tri-n-butylamine (260 ml) with overhead stirring for 4.5 h at 145-160° C. The mixture was cooled and a 10% solution of potassium carbonate (2 L) added followed by dichloromethane (500 mL). The organic layer was separated and the aqueous phase extracted with diethyl ether (3×300 ml). The aqueous layer was brought to pH 3 with concentrated hydrochloric acid (ice-cooling) and the solid so formed was filtered and dried in vacuo to give 3-(5-pyrimidyl)acrylic acid (35 g). 1H-NMR (d6-DMSO) δ 6.82(1H, d), 7.60(1H, d) and 9.15(3H, 2xs)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
260 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[C:8]([OH:12])(=[O:11])[CH:9]=[CH2:10].C(=O)([O-])[O-].[K+].[K+].ClCCl>C(N(CCCC)CCCC)CCC.CC(O)=O.CC(O)=O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:4]1[CH:3]=[C:2]([CH:10]=[CH:9][C:8]([OH:12])=[O:11])[CH:7]=[N:6][CH:5]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
48 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]
Name
Quantity
2.5 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 L
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
260 mL
Type
solvent
Smiles
C(CCC)N(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
152.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
stirring for 4.5 h at 145-160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with diethyl ether (3×300 ml)
CUSTOM
Type
CUSTOM
Details
the solid so formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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